3-Cyclopropyl-5-ethynylpyridine

Descripción general

Descripción

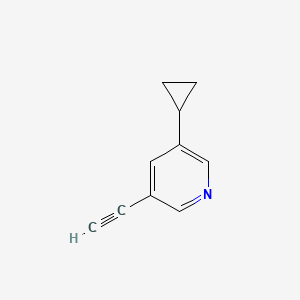

3-Cyclopropyl-5-ethynylpyridine is an organic compound with the molecular formula C10H9N It is a derivative of pyridine, featuring a cyclopropyl group at the third position and an ethynyl group at the fifth position of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-ethynylpyridine can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions. For instance, the Sonogashira coupling reaction can be employed, where a cyclopropyl halide reacts with an ethynylpyridine in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction typically occurs in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high yield and purity. Continuous flow reactors and automated systems can be utilized to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-Cyclopropyl-5-ethynylpyridine undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethynyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere.

Substitution: Nucleophiles like amines or thiols can react with the ethynyl group in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Allosteric Modulation of Metabotropic Glutamate Receptors

3-Cyclopropyl-5-ethynylpyridine has been identified as a significant allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly mGluR5. Allosteric modulators provide a novel approach to drug design, allowing for the modulation of receptor activity without directly competing with endogenous ligands. This compound enhances the therapeutic potential for treating neurological disorders such as schizophrenia and anxiety by normalizing dysregulated signaling pathways associated with mGluRs .

Table 1: Structure-Activity Relationship of Allosteric Modulators

| Compound | mGluR Target | Activity Type | Potency (EC50) |

|---|---|---|---|

| This compound | mGluR5 | Positive Allosteric Modulator | Low nanomolar range |

| VU0360172 | mGluR5 | Positive Allosteric Modulator | Low nanomolar range |

| MPEP | mGluR5 | Negative Allosteric Modulator | Low micromolar range |

Inhibition of Coronavirus Proteases

Recent studies have highlighted the efficacy of cyclopropane derivatives, including this compound, as potent inhibitors of coronavirus 3C-like proteases (3CLpro). These proteases play a critical role in the viral life cycle, making them attractive targets for antiviral drug development. The incorporation of cyclopropyl moieties has been shown to enhance binding affinity and potency against SARS-CoV-2 and other coronaviruses, suggesting a pathway for developing broad-spectrum antiviral agents .

Table 2: Potency of Cyclopropane-Based Inhibitors Against Coronaviruses

| Compound | Virus Target | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | SARS-CoV-2 | <0.1 | Protease inhibition |

| GC376 | SARS-CoV-2 | 0.23 | Protease inhibition |

| Lopinavir | SARS-CoV-2 | 0.45 | Protease inhibition |

Synthesis of Complex Molecules

The compound also serves as a valuable building block in organic synthesis, particularly in the formation of complex heterocycles and other biologically relevant structures. Its unique ethynyl and pyridine functionalities facilitate various coupling reactions, enabling the synthesis of diverse molecular architectures that can be further explored for their biological activities .

Table 3: Synthetic Reactions Utilizing this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Sonogashira Coupling | Pd catalyst, base | 70–90 |

| Alkyne Metathesis | Ru catalyst | 60–80 |

| Nucleophilic Substitution | Strong nucleophile | 50–75 |

Mecanismo De Acción

The mechanism of action of 3-Cyclopropyl-5-ethynylpyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

3-Ethynylpyridine: Lacks the cyclopropyl group, making it less hydrophobic.

2-Ethynylpyridine: Similar structure but with the ethynyl group at the second position.

4-Ethynylpyridine: Ethynyl group at the fourth position, affecting its reactivity and binding properties.

Uniqueness

3-Cyclopropyl-5-ethynylpyridine is unique due to the presence of both cyclopropyl and ethynyl groups, which confer distinct chemical and biological properties. The cyclopropyl group enhances hydrophobic interactions, while the ethynyl group provides a site for further functionalization and reactivity.

Actividad Biológica

3-Cyclopropyl-5-ethynylpyridine is a nitrogen-containing heterocyclic compound characterized by its unique structure, which includes a pyridine ring substituted with both cyclopropyl and ethynyl groups. This compound has garnered interest in various fields of research due to its potential biological activity and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is CHN, with a molecular weight of approximately 143.18 g/mol. The presence of the cyclopropyl and ethynyl groups contributes to its distinct chemical and biological properties, influencing its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclopropyl group enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of various biological pathways, leading to significant pharmacological effects.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Some derivatives have shown potential as antimicrobial agents.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.

- Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems suggest potential applications in treating neurological disorders .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique characteristics of compounds related to this compound:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 3-Cyclopropyl-2-fluoropyridine | Pyridine ring with fluorine substitution | Exhibits different electronic properties due to fluorine |

| 3-Cyclopropyl-2-methylpyridine | Methyl group substitution on pyridine | May show altered biological activity compared to the target |

| 3-Cyclopropyl-5-methoxyaniline | Methoxy group instead of ethynyl | Potentially different solubility and reactivity patterns |

| 3-Ethenylpyridine | Ethylene instead of ethynyl | Different reactivity owing to double bond presence |

| 4-Cyclopropylaniline | Cyclopropane on aniline | Varying biological activity due to different nitrogen positioning |

Case Studies and Research Findings

- Pharmacological Studies : In a study exploring the pharmacological properties of pyridine derivatives, compounds similar to this compound demonstrated varying degrees of activity against metabotropic glutamate receptors (mGluRs), which are critical in modulating synaptic transmission in the central nervous system. These findings suggest that modifications in the pyridine structure can significantly influence receptor binding affinities and therapeutic potentials .

- Synthetic Pathways : Various synthetic routes have been developed for producing this compound, enhancing its availability for biological testing. Research has indicated that structural modifications can lead to significant changes in biological activity, further emphasizing the importance of chemical structure in drug design .

- Inhibitory Activity : A recent study highlighted the compound's potential as a lead for developing inhibitors targeting specific enzymes involved in metabolic pathways. The study demonstrated that derivatives could effectively inhibit enzyme activity, paving the way for therapeutic applications .

Propiedades

IUPAC Name |

3-cyclopropyl-5-ethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-2-8-5-10(7-11-6-8)9-3-4-9/h1,5-7,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXHPLCAYSQOHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CN=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744796 | |

| Record name | 3-Cyclopropyl-5-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256823-31-0 | |

| Record name | 3-Cyclopropyl-5-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.